molecular formula C14H15FN2O2 B11533157 1-(4-fluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

1-(4-fluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

Cat. No.: B11533157
M. Wt: 262.28 g/mol
InChI Key: CSTKRWKREXPADH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic acid as a solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to permeate biological membranes and bind to target receptors. The pyrrolidine ring contributes to the compound’s stability and reactivity. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Shares the pyrrolidine ring but lacks the fluorophenyl group.

    4-Fluorophenylpyrrolidine: Contains the fluorophenyl group but differs in the substitution pattern.

Uniqueness: 1-(4-Fluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione is unique due to the combination of the fluorophenyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H15FN2O2/c15-10-3-5-11(6-4-10)17-13(18)9-12(14(17)19)16-7-1-2-8-16/h3-6,12H,1-2,7-9H2

InChI Key

CSTKRWKREXPADH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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